molecular formula C6H14ClNO B12978627 (2S,3R)-3-Methoxy-2-methylpyrrolidine hydrochloride

(2S,3R)-3-Methoxy-2-methylpyrrolidine hydrochloride

Cat. No.: B12978627
M. Wt: 151.63 g/mol
InChI Key: IJWLSLFIEVUICU-RIHPBJNCSA-N
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Description

(2S,3R)-3-Methoxy-2-methylpyrrolidine hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Methoxy-2-methylpyrrolidine hydrochloride typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. The reaction conditions often include specific temperatures, solvents, and reagents to optimize the yield and selectivity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . The use of continuous flow chemistry allows for better control over reaction parameters and can lead to higher yields and purities.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-Methoxy-2-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (2S,3R)-3-Methoxy-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity for these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-3-Methoxy-2-methylpyrrolidine hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and selectivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

(2S,3R)-3-methoxy-2-methylpyrrolidine;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-5-6(8-2)3-4-7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6+;/m0./s1

InChI Key

IJWLSLFIEVUICU-RIHPBJNCSA-N

Isomeric SMILES

C[C@H]1[C@@H](CCN1)OC.Cl

Canonical SMILES

CC1C(CCN1)OC.Cl

Origin of Product

United States

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